molecular formula C17H14BrNO2 B5758673 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde

1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No. B5758673
M. Wt: 344.2 g/mol
InChI Key: JRXVXTQKFHSPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological and chemical processes. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde is not fully understood. However, it is believed that this compound interacts with specific receptors or enzymes in cells, leading to changes in their function and ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde can induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. Additionally, this compound has been shown to exhibit antioxidant activity and can scavenge free radicals in biological systems. Furthermore, it has been demonstrated that this compound can bind to metal ions and act as a fluorescent probe.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde in lab experiments is its versatility. This compound can be used as a fluorescent probe, anticancer agent, ligand, and catalyst, making it a valuable tool in various research areas. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in aqueous environments.

Future Directions

There are several future directions for the research and development of 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde. One potential direction is the further investigation of its anticancer properties and its potential as a therapeutic agent for cancer treatment. Additionally, the development of new synthetic methods for this compound may lead to improved yields and purities. Furthermore, the use of this compound as a fluorescent probe for metal ion detection in biological systems could be further explored. Finally, the development of new derivatives and analogs of this compound may lead to the discovery of new and useful biological and chemical properties.

Synthesis Methods

The synthesis of 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde involves the reaction of 4-bromophenol with 2-(chloromethyl)indole in the presence of a base. The resulting intermediate is then oxidized to form the desired compound. The reaction conditions and purification methods are critical to obtaining a pure and high yield product.

Scientific Research Applications

1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde has been used in various scientific research applications. It has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been studied for its potential as a ligand for the development of new drugs and as a catalyst in organic synthesis.

properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c18-14-5-7-15(8-6-14)21-10-9-19-11-13(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXVXTQKFHSPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.